"Methyl 4-(4-cyanophenyl)-2-fluorobenzoate chemical properties"
"Methyl 4-(4-cyanophenyl)-2-fluorobenzoate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Introduction
Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, substituted with electron-withdrawing groups—a nitrile (cyano) and a fluorine atom—along with a methyl ester, imparts a unique combination of reactivity, metabolic stability, and binding potential. This makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors and advanced organic materials. The strategic placement of the fluorine atom and the cyano group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a subject of considerable interest for drug development professionals.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, offering field-proven insights for researchers and scientists.
Molecular Identity and Structure
The structural identity of a molecule is fundamental to understanding its behavior. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is characterized by a biphenyl core where one phenyl ring is substituted with a methyl ester and a fluorine atom, and the second is substituted with a cyano group.
| Identifier | Value |
| IUPAC Name | Methyl 4-(4-cyanophenyl)-2-fluorobenzoate |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.25 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F |
Structural Diagram
Caption: 2D structure of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate.
The molecule's electronic profile is heavily influenced by the ortho-fluorine and para-cyano substituents. The fluorine atom acts as a weak deactivator via induction but a weak activator via resonance on the benzoate ring. The para-cyano group on the second ring is a strong electron-withdrawing group, which can serve as a hydrogen bond acceptor, a critical interaction in many biological systems.[2]
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, its properties can be reliably estimated based on its structural analogues, such as methyl 4-cyanobenzoate and methyl 4-fluorobenzoate.[3][4]
| Property | Estimated Value / Description | Rationale / Analog Comparison |
| Physical State | White to off-white solid | Biphenyl systems with similar molecular weights are typically solids at room temperature. |
| Melting Point | > 100 °C | Higher than analogues like Methyl 4-cyanobenzoate (66-68 °C) due to increased molecular weight and potentially stronger intermolecular forces from the biphenyl system. |
| Boiling Point | > 300 °C | Significantly higher than analogues due to increased mass and polarity. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | The polar ester and nitrile groups are offset by the large, nonpolar aromatic core. |
| LogP | ~3.5 - 4.5 | The addition of the cyanophenyl group increases lipophilicity compared to simpler benzoate esters. |
Spectroscopic and Analytical Characterization
For a researcher synthesizing or verifying this compound, the following spectroscopic signatures would be expected:
-
¹H NMR Spectroscopy: The spectrum would be complex in the aromatic region (approx. 7.5-8.2 ppm). The protons on the fluorinated ring would exhibit coupling to the adjacent fluorine atom (³JHF, ⁴JHF). The methyl ester protons would appear as a sharp singlet around 3.9 ppm.[5][6]
-
¹³C NMR Spectroscopy: Key signals would include the nitrile carbon (~118 ppm), the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and multiple aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).[3]
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹.
-
C-F stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 255. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.[8][9]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis involves coupling a boronic acid (or boronate ester) derivative with an aryl halide.
Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
Exemplary Experimental Protocol
Causality: This protocol is designed for robustness. The choice of a palladium catalyst is central to activating the aryl halide. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7] A mixed solvent system (e.g., toluene and water) is often used to dissolve both the organic reactants and the inorganic base.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and the base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure Methyl 4-(4-cyanophenyl)-2-fluorobenzoate.
Reactivity Profile
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (4-(4-cyanophenyl)-2-fluorobenzoic acid) under basic (e.g., LiOH, NaOH) or acidic conditions. This is a common subsequent step for preparing active pharmaceutical ingredients.
-
Nitrile Group Transformations: The cyano group is versatile and can be hydrolyzed to a carboxylic acid under harsh conditions or reduced to an aminomethyl group.
-
Aromatic Substitution: The electron-deficient nature of the rings makes them less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution, especially at positions activated by the fluoro and cyano groups.
Applications in Research and Development
The true value of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate lies in its role as a sophisticated building block. The constituent moieties are frequently found in molecules with significant biological activity.
-
Drug Discovery: This intermediate is a precursor for synthesizing inhibitors of various enzymes. The 4-cyanophenyl motif is known to interact favorably with active sites, often acting as a hydrogen bond acceptor.[2] It is a common feature in inhibitors for targets like aromatase and steroid sulfatase, which are relevant in oncology.[2] Molecules containing fluorinated biphenyl cores are explored for treating a range of diseases, from cancer to neurodegenerative disorders.[10][11][12]
-
Metabolic Stability: The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation.[13] This can improve the pharmacokinetic profile of a drug candidate, leading to a longer half-life and better oral bioavailability.
-
Materials Science: Biphenyl structures form the basis of many liquid crystals and organic light-emitting diodes (OLEDs). The polarity and rigidity imparted by the cyano and fluoro groups can be exploited to fine-tune the electronic and physical properties of such materials.
Safety and Handling
While specific toxicity data for Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is not available, a hazard assessment can be made based on its structural components. Analogues such as Methyl 4-cyanobenzoate and other halogenated esters are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][14]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Harmful)
-
Skin Irritation
-
Serious Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
-
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ACS Medicinal Chemistry Letters, 2(11), 829–833. [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021).
-
Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. (2014).
-
The Royal Society of Chemistry. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
-
Al-Blewi, F. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 1-11. [Link]
-
Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(35), 20836-20845. [Link]
-
Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
-
Sánchez-García, M. A., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1255. [Link]
-
Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Current Organic Synthesis, 19(6), 698-707. [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Ali, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
-
PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]
- 6. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 11. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
